Demecarium Bromide is the bromide salt form of demecarium, a quaternary ammonium compound and a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
See also: Demecarium (has active moiety).
Demecarium bromide
CAS No.: 56-94-0
Cat. No.: VC20816727
Molecular Formula: C32H52BrN4O4+
Molecular Weight: 636.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56-94-0 |
---|---|
Molecular Formula | C32H52BrN4O4+ |
Molecular Weight | 636.7 g/mol |
IUPAC Name | trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |
Standard InChI | InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
Standard InChI Key | WMPGXFWTTMMVIA-UHFFFAOYSA-M |
SMILES | CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES | CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Appearance | Ssolid powder |
Colorform | WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
Melting Point | 164-170 |
Introduction
Chemical Structure and Properties
Demecarium bromide is the bromide salt form of demecarium, with the chemical formula C32H52Br2N4O4 and a molecular weight of 716.6 g/mol . It is structurally described as the methobromide salt of the N,N'-bis[3-(dimethylamino)phenyl carbamate] derivative of 2,13-diazatetradecane . The compound is classified as a quaternary ammonium salt, a bromide salt, and a carbamate ester .
Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of demecarium bromide:
Property | Value |
---|---|
Chemical Formula | C32H52Br2N4O4 |
Molecular Weight | 716.6 g/mol |
CAS Number | 56-94-0 |
Solubility | 160 mg/mL (223.28 mM) in DMSO |
IUPAC Name | trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide |
Chemical Classification | Quaternary ammonium salt, bromide salt, carbamate ester |
Pharmacological Classification
Demecarium bromide belongs to several pharmacological classes that define its therapeutic applications and mechanism of action :
Primary Classifications
Demecarium bromide is primarily classified as:
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A parasympathomimetic agent
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A carbamate inhibitor
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A cholinesterase inhibitor (specifically inhibiting both acetylcholinesterase and pseudocholinesterase)
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A glaucoma agent
Mechanism of Action
The therapeutic effects of demecarium bromide stem from its specific interference with cholinergic neurotransmission in the eye .
Cholinesterase Inhibition
Demecarium bromide functions as a potent cholinesterase antagonist with an apparent affinity (Kiapp) of 0.15 μM . When applied topically to the eye, it inactivates both pseudocholinesterase and acetylcholinesterase enzymes, which prevents the breakdown of acetylcholine . This inhibition results in increased acetylcholine activity at cholinergic synapses and neuromuscular junctions.
Physiological Effects
The increased cholinergic activity produces several physiological effects within the eye :
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Contraction of the iris sphincter muscle, leading to miosis (pupil constriction)
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Contraction of the ciliary muscle, affecting the accommodation reflex
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Enhanced outflow of aqueous humor from the anterior chamber
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Reduction in intraocular pressure (IOP)
These effects make demecarium bromide particularly valuable in treating conditions characterized by elevated intraocular pressure, such as glaucoma .
Clinical Applications
Demecarium bromide has established applications in both human and veterinary medicine, primarily in ophthalmology .
Human Medicine
In human medicine, demecarium bromide is indicated for :
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Treatment of chronic open-angle glaucoma
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Management of elevated intraocular pressure
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Long-term control of glaucoma when shorter-acting agents are ineffective
The drug was first approved for clinical use in 1959 and has reached clinical trial phase IV, demonstrating its established place in glaucoma management .
Veterinary Medicine
In veterinary practice, particularly in canine ophthalmology, demecarium bromide serves several important functions :
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Treatment of acute glaucoma in dogs
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Prophylactic management of the unaffected eye in cases of unilateral primary glaucoma
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Long-term management of inherited glaucoma
One of the key advantages of demecarium bromide in veterinary applications is its extended duration of action, allowing for once or twice daily administration rather than more frequent dosing required by other medications .
Research Findings
Scientific research has provided valuable insights into the efficacy and pharmacodynamics of demecarium bromide in both experimental models and clinical settings .
Studies in Canine Models
Research in beagles with both normotensive eyes and inherited glaucoma has provided important data on the pharmacodynamics of demecarium bromide :
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In single-dose studies, both 0.125% and 0.25% concentrations of demecarium bromide induced long-term miosis and decreased intraocular pressure
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The 0.125% concentration decreased IOP for approximately 49 hours
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The 0.5% concentration decreased IOP for approximately 55 hours
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The miotic effect (pupil constriction) generally paralleled the decrease in IOP, serving as a visible indicator of drug activity
Comparative Studies
When compared with echothiophate iodide (another cholinesterase inhibitor), demecarium bromide demonstrated comparable efficacy but with potentially longer duration of action depending on concentration :
Agent | Concentration | Duration of IOP Reduction |
---|---|---|
Demecarium Bromide | 0.125% | 49 hours |
Demecarium Bromide | 0.5% | 55 hours |
Echothiophate Iodide | 0.125% | 25 hours |
Echothiophate Iodide | 0.5% | 53 hours |
These findings highlight the sustained efficacy of demecarium bromide in controlling intraocular pressure, which may offer advantages for compliance and consistent therapeutic effect .
Dosage and Administration
The administration of demecarium bromide is primarily topical, directly to the affected eye(s) .
Veterinary Dosing
In veterinary applications, particularly for canine glaucoma, demecarium bromide is typically administered as follows :
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Concentration: 0.125% to 0.25% ophthalmic solution
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Frequency: Once or twice daily, depending on clinical response and severity
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Duration: Long-term or indefinite therapy may be required for chronic glaucoma management
The extended duration of action (up to 48-55 hours) allows for less frequent administration compared to other anti-glaucoma medications, which may improve owner compliance in veterinary cases .
Side Effects and Precautions
As with all pharmacologically active substances, demecarium bromide can produce adverse effects and requires specific precautions in its use .
Ocular Side Effects
Local effects on the eye may include :
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Ocular inflammation or irritation
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Conjunctival hyperemia
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Potential for corneal edema with long-term use
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Persistent miosis (which may be undesirable in certain conditions)
These local effects may be managed with concurrent topical corticosteroids in some cases to reduce inflammation .
Systemic Side Effects
Although primarily used topically, systemic absorption may occur, potentially causing :
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Gastrointestinal distress
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Cardiac-related symptoms
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Cholinergic effects such as salivation, lacrimation, or bronchial secretions
These effects warrant particular caution in small breed dogs or when high doses are used .
Precautions and Contraindications
Demecarium bromide should be used with caution in the following circumstances :
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Concurrent use with other cholinesterase inhibitors
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Use with succinylcholine (due to potential potentiation)
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Patients with cardiac conditions
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Small animals where systemic absorption may have proportionally greater effects
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